Indacaterol maleate

Catalog No.
S530594
CAS No.
753498-25-8
M.F
C28H32N2O7
M. Wt
508.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indacaterol maleate

CAS Number

753498-25-8

Product Name

Indacaterol maleate

IUPAC Name

but-2-enedioic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one

Molecular Formula

C28H32N2O7

Molecular Weight

508.6 g/mol

InChI

InChI=1S/C24H28N2O3.C4H4O4/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24;5-3(6)1-2-4(7)8/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29);1-2H,(H,5,6)(H,7,8)/t22-;/m0./s1

InChI Key

IREJFXIHXRZFER-FTBISJDPSA-N

SMILES

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C(=CC(=O)O)C(=O)O

solubility

7.98e-03 g/L

Synonyms

5-[(1R)-2-[(5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-2(1H)-quinolinone Maleic Acid; QAB 149 Maleic Acid; Onbrez;

Canonical SMILES

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C(=CC(=O)O)C(=O)O

Efficacy and Safety in Asthma

  • Improved Lung Function: Studies demonstrate that indacaterol maleate significantly improves lung function compared to placebo in patients with asthma. This improvement is measured by forced expiratory volume in one second (FEV1), a key indicator of airway obstruction. Source: [Lung function, pharmacokinetics, and tolerability of inhaled indacaterol maleate and acetate in asthma patients | Respiratory Research: ]
  • Reduced Use of Rescue Medication: Compared to placebo, indacaterol maleate reduces the need for short-acting bronchodilators (rescue medication) used to relieve sudden asthma symptoms. This signifies better symptom control and potentially fewer side effects associated with frequent use of rescue inhalers. Source: [Lung function, pharmacokinetics, and tolerability of inhaled indacaterol maleate and acetate in asthma patients | Respiratory Research: ]
  • Safety and Tolerability: Research suggests that indacaterol maleate is generally safe and well-tolerated in patients with asthma. Source: [Lung function, pharmacokinetics, and tolerability of inhaled indacaterol maleate and acetate in asthma patients | Respiratory Research: ]

Mechanism of Action

  • Relaxing smooth muscle cells: Indacaterol maleate binds to beta2-adrenergic receptors in the airways, causing them to relax and open up, leading to improved airflow.
  • Reducing airway inflammation: Studies suggest that indacaterol maleate may also possess anti-inflammatory properties, potentially contributing to its long-lasting bronchodilation effects. Source: [Indacaterol: A review of its long-term safety and efficacy in chronic obstructive pulmonary disease | International Journal of Chronic Obstructive Pulmonary Disease]

Indacaterol maleate is a long-acting beta-2 adrenergic agonist, primarily used in the management of chronic obstructive pulmonary disease and asthma. Its chemical name is (R)-5-[2-(5,6-Diethylindan-2-ylamino)-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one maleate, and it is marketed under the trade names Arcapta Neohaler in the United States and Onbrez in Europe. The molecular formula for the maleate salt is C24_{24}H28_{28}N2_{2}O3_{3}·C4_{4}H4_{4}O4_{4}, with a total molecular weight of approximately 508.56 g/mol. Indacaterol is known for its rapid onset of action and ultra-long duration, allowing for once-daily inhalation therapy .

Indacaterol acts as a bronchodilator by selectively binding to β2-ARs in the airways of the lungs. This triggers relaxation of the smooth muscle surrounding the airways, leading to bronchodilation and improved airflow []. Additionally, indacaterol may have anti-inflammatory properties by inhibiting NF-κB activity, potentially slowing disease progression in COPD [].

Indacaterol maleate is generally well-tolerated, but common side effects include headache, cough, and throat irritation []. More serious side effects like paradoxical bronchospasm (worsening of breathing difficulties) are rare [].

. A notable reaction includes the coupling of 8-substituted oxy-5-(R)-oxiranyl-(1H)-quinolin-2-one with 2-amino-(5,6-diethyl)-indan to form the desired compound. This reaction is characterized by a lack of regioselectivity, which results in a mixture containing various impurities alongside the target compound. The purification process typically yields indacaterol maleate with a purity exceeding 98% .

Indacaterol functions as an agonist at beta-2 adrenergic receptors located in the smooth muscle of the airways. This stimulation leads to muscle relaxation, resulting in bronchodilation and improved airflow. The drug's pharmacokinetics reveal that it reaches peak serum concentrations approximately 15 minutes after administration via inhalation, with an absolute bioavailability of around 43-45% .

The synthesis of indacaterol maleate can be achieved through various methods, primarily involving multi-step organic reactions. A typical synthesis pathway includes:

  • Formation of Intermediate Compounds: Initial reactions produce key intermediates through selective functional group transformations.
  • Coupling Reaction: The main coupling reaction between specific precursors forms indacaterol.
  • Salt Formation: The final step involves converting indacaterol to its maleate salt through acid-base neutralization.

The yield and purity of indacaterol maleate can be optimized through careful control of reaction conditions such as temperature and solvent choice .

Indacaterol maleate is primarily used for:

  • Management of Chronic Obstructive Pulmonary Disease: It provides significant relief from symptoms and reduces exacerbation rates.
  • Asthma Treatment: Indacaterol is effective in improving lung function and controlling asthma symptoms when used as part of a comprehensive treatment plan.

Its once-daily dosing regimen enhances patient compliance compared to shorter-acting alternatives .

Indacaterol has been studied for its interactions with various drugs and biological systems. It is a low-affinity substrate for the P-glycoprotein efflux pump but does not significantly inhibit major transporters such as MRP2 and BCRP. In clinical studies, it was found that systemic exposure to indacaterol was not significantly affected by genetic variations in UGT1A1, a key enzyme involved in drug metabolism .

Furthermore, indacaterol's metabolic pathways have been explored, revealing that hydroxylation by cytochrome P450 enzymes plays a significant role in its biotransformation .

Indacaterol maleate shares similarities with other beta-2 adrenergic agonists but stands out due to its unique pharmacological profile. Below are some comparable compounds:

Compound NameChemical FormulaUnique Features
SalmeterolC22_{22}H30_{30}N2_{2}O5_{5}Long-acting; used primarily for asthma
FormoterolC21_{21}H26_{26}N2_{2}O4_{4}Fast onset; dual action (long and short acting)
OlodaterolC24_{24}H34_{34}N2_{2}O5_{5}Once-daily dosing; similar therapeutic use

Uniqueness of Indacaterol: Indacaterol is distinguished by its ultra-long duration of action, allowing for once-daily administration without compromising efficacy. This feature enhances patient adherence to treatment regimens compared to alternatives requiring more frequent dosing .

Key Synthetic Routes for Indacaterol Maleate Production

The synthesis of indacaterol maleate involves several strategic approaches that have evolved to address challenges in stereochemical control, regioselectivity, and overall efficiency [1]. The compound represents a significant achievement in asymmetric synthesis, requiring precise control over the (R)-stereochemistry at the secondary alcohol center [2].

The most widely employed synthetic strategy involves the union of two key molecular fragments: the dihydroindene amine region and the quinolinol region [16]. Early synthetic routes relied on condensing (R)-5-oxiranyl-8-benzyloxy-quinolin-2(1H)-one with 2-amino-5,6-diethylindane through epoxide ring opening reactions [2]. However, this approach suffered from poor regiospecificity, generating significant amounts of regioisomeric and dimeric side products accounting for approximately 20% of the total product mixture [8].

Recent advances have focused on developing more efficient and selective synthetic pathways. One notable improvement involves the preparation of 5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-8-substituted oxy-(1H)-quinolin-2-one through optimized reaction conditions [8]. The synthesis typically begins with 8-hydroxyquinoline, followed by Friedel-Crafts alkylation to install the acetophenone functionality at the 5-position, and subsequent benzyl protection of the hydroxyl group [16].

Table 1: Key Synthetic Intermediates in Indacaterol Maleate Production

IntermediateMolecular FormulaYield (%)Purity (%)Reference
5,6-diethyl-2,3-dihydro-1H-inden-2-amineC13H19N49>95 [40]
8-benzyloxy-5-oxiranyl-quinolin-2(1H)-oneC18H15NO360-75>93 [13]
Protected indacaterol intermediateC32H36N2O49397.8 [2]
Indacaterol baseC24H28N2O397>99 [1]

Asymmetric Synthesis of (R)-Enantiomer

The asymmetric synthesis of the (R)-enantiomer of indacaterol represents a critical aspect of the manufacturing process, as only this stereoisomer possesses the desired pharmacological activity [10] [12]. The stereochemical control is achieved through several complementary strategies, with asymmetric reduction being the most widely employed approach [2].

The primary method for generating the (R)-configuration involves the use of chiral oxazaborolidine catalysts, specifically the Corey-Bakshi-Shibata (CBS) reduction system [2] [44]. This approach utilizes (R)-2-methyl-CBS-oxazaborolidine as the chiral catalyst in combination with borane-tetrahydrofuran complex as the reducing agent [2]. The reaction proceeds through a well-defined mechanism involving coordination of borane to the nitrogen atom of the oxazaborolidine catalyst, which activates the borane as a hydride donor and enhances the Lewis acidity of the catalyst's endocyclic boron [48] [49].

The stereoselectivity is achieved through preferential coordination of the ketone substrate to the sterically more accessible electron lone pair, effectively directing the hydride delivery to produce the desired (R)-configuration [48]. Under optimized conditions, this methodology can achieve enantiomeric excesses greater than 99%, making it suitable for pharmaceutical production requirements [1] [44].

Alternative asymmetric reduction approaches include the use of DIP-Cl (diisopinocampheylchloroborane) and other chiral reducing agents [46]. These methods have shown comparable effectiveness but often require more stringent reaction conditions and may be less economically viable for large-scale production [44] [45].

Table 2: Asymmetric Reduction Conditions for (R)-Indacaterol Synthesis

Catalyst SystemTemperature (°C)SolventEnantiomeric Excess (%)Yield (%)Reference
(R)-2-methyl-CBS-oxazaborolidine0-5Tetrahydrofuran>9985-92 [2]
(R)-2-phenyl-CBS-oxazaborolidine0-5Tetrahydrofuran96-9880-88 [44]
DIP-Cl-78Tetrahydrofuran94-9675-82 [46]

Maleate Salt Formation Mechanisms

The formation of indacaterol maleate involves the controlled reaction between the indacaterol base and maleic acid to produce a stable, crystalline salt form suitable for pharmaceutical formulation [13] [15]. This salt formation is crucial for improving the compound's stability, solubility characteristics, and manufacturing properties [15].

The maleate salt formation follows a straightforward acid-base neutralization mechanism, where the basic amine nitrogen in indacaterol accepts a proton from one of the carboxylic acid groups of maleic acid [15]. The reaction typically proceeds under mild conditions in alcoholic solvents, most commonly isopropanol or methanol [13]. The stoichiometry involves one equivalent of maleic acid per equivalent of indacaterol base, resulting in a 1:1 salt complex [15].

The crystallization process is carefully controlled to ensure consistent particle size distribution and polymorphic form [21]. Temperature control during salt formation is critical, with typical reaction temperatures ranging from 50-70°C, preferably 55-65°C [2]. The use of excess maleic acid (1-2 equivalents) is often employed to drive the reaction to completion and ensure consistent salt formation [2].

Mechanistic studies have revealed that the esterification of maleic acid can occur as a side reaction in alcoholic solvents, leading to the formation of monomethyl maleate impurities [14]. This reaction is catalyzed by the hydrogen ions generated from maleic acid ionization, following a rate law with a one-and-a-half-order dependence on maleic acid concentration [14]. To minimize this side reaction, precise control of reaction time, temperature, and maleic acid concentration is essential [14].

Process Optimization Strategies

Process optimization for indacaterol maleate synthesis focuses on maximizing yield, minimizing impurities, and ensuring consistent product quality while maintaining economic viability [52] [53]. Modern optimization strategies integrate advanced analytical techniques, automated reaction screening, and data-driven approaches to identify optimal reaction conditions [55].

The optimization process typically involves systematic evaluation of multiple variables including reaction temperature, solvent composition, catalyst loading, and reaction time [52] [58]. Design of experiments (DoE) methodologies are frequently employed to efficiently explore the multidimensional parameter space and identify optimal conditions [55].

Yield Enhancement Through Reaction Condition Modulation

Yield enhancement in indacaterol maleate synthesis is achieved through careful modulation of critical process parameters [52] [57]. Temperature optimization represents one of the most significant factors affecting reaction yield, as it influences both reaction kinetics and side reaction pathways [58].

For the key coupling reaction between the dihydroindene amine and quinolinol intermediates, optimal reaction temperatures typically range from 100-110°C in n-butanol solvent [2]. At temperatures below 80°C, reaction rates are significantly reduced, leading to incomplete conversion and lower yields [2]. Conversely, temperatures above 130°C promote increased formation of side products and degradation pathways [2].

Solvent selection plays a crucial role in yield optimization [2]. Alcoholic solvents, particularly n-butanol, have proven most effective for the coupling reaction, providing yields up to 93% with high purity (>97.8%) [2]. The use of n-butanol as both solvent and reactant eliminates the need for additional base addition, simplifying the reaction conditions and reducing byproduct formation [2].

Catalyst loading optimization is critical for the asymmetric reduction step [44]. Studies have shown that 10-20 mol% of CBS catalyst provides optimal performance, balancing high enantioselectivity with practical reaction rates [44] [50]. Reduced catalyst loadings often result in decreased enantioselectivity, while excessive loadings provide marginal improvements at significantly increased cost [44].

Table 3: Optimized Reaction Conditions for Key Synthetic Steps

Reaction StepTemperature (°C)SolventCatalyst Loading (mol%)Time (h)Yield (%)Reference
Coupling Reaction100-110n-Butanol-3-493 [2]
Asymmetric Reduction0-5Tetrahydrofuran15-202-490-95 [44]
Debenzylation40Ethanol5 (Pd/C)497 [1]
Salt Formation55-65Isopropanol-1-295-98 [13]

Byproduct Minimization and Regioisomer Control

Byproduct minimization and regioisomer control represent critical challenges in indacaterol maleate synthesis, particularly due to the complexity of the molecular structure and the potential for multiple reaction pathways [8] [39]. The primary sources of impurities include regioisomeric products from non-selective coupling reactions, dimeric byproducts from double substitution, and oxidative degradation products [39].

The most significant improvement in regioisomer control has been achieved through the development of alternative synthetic routes that avoid epoxide ring opening reactions [8]. Traditional routes using (R)-5-oxiranyl-8-benzyloxy-quinolin-2(1H)-one suffered from poor regioselectivity, producing approximately 20% regioisomeric impurities [8]. The implementation of direct coupling strategies has reduced regioisomeric impurities to less than 2% [2].

Control of dimeric impurities is achieved through careful management of reaction stoichiometry and the use of excess amine coupling partner [2]. Maintaining a 1.2-1.5 molar excess of the dihydroindene amine component effectively suppresses dimer formation while maintaining high yields [2].

For the diethyl substitution pattern in the indene ring system, regioselective Friedel-Crafts acetylation has been developed to ensure precise placement of the ethyl groups [40]. This methodology employs acetyl chloride as both reagent and solvent under anhydrous conditions, achieving high regioselectivity (>95%) for the desired 5,6-diethyl substitution pattern [40].

Table 4: Impurity Profile Control in Indacaterol Maleate Synthesis

Impurity TypeTraditional Route (%)Optimized Route (%)Control StrategyReference
Regioisomers15-20<2Direct coupling [8]
Dimers5-8<1Stoichiometry control [2]
Enantiomeric2-5<0.5CBS catalysis [44]
Degradation products3-5<1.5Temperature control [39]

Green Chemistry Approaches

Green chemistry principles have become increasingly important in indacaterol maleate synthesis, driven by environmental regulations, economic considerations, and corporate sustainability goals [24] [29]. The implementation of green chemistry approaches focuses on waste minimization, energy efficiency, and the use of environmentally benign solvents and reagents [31].

The pharmaceutical industry has recognized that green chemistry implementation can provide significant economic benefits while reducing environmental impact [30]. For indacaterol maleate, green chemistry approaches have been integrated throughout the synthetic route, from initial route design to final purification and isolation [31].

Solvent Selection for Environmental Sustainability

Solvent selection represents one of the most impactful areas for implementing green chemistry principles in indacaterol maleate synthesis [24] [25]. Traditional synthetic routes often employed environmentally problematic solvents such as dichloromethane, dimethylformamide, and other halogenated or dipolar aprotic solvents [26].

The development of water-based synthetic processes has emerged as a particularly promising approach [7]. Recent innovations have demonstrated the feasibility of conducting key synthetic transformations in aqueous media, eliminating the need for organic solvents entirely in certain steps [7]. This approach offers significant environmental benefits and often provides improved safety profiles for manufacturing operations [7].

For reactions requiring organic solvents, systematic solvent screening using green chemistry selection guides has identified more sustainable alternatives [26] [27]. The American Chemical Society Green Chemistry Institute's solvent selection tool provides comprehensive data on environmental impact, safety profiles, and process compatibility for over 270 solvents [27].

Preferred solvents for indacaterol maleate synthesis include ethanol, isopropanol, and ethyl acetate, which are classified as "green" solvents with low environmental impact and excellent safety profiles [26]. The use of n-butanol in the key coupling reaction, while not optimal from a green chemistry perspective, has been retained due to its superior performance and the absence of suitable green alternatives that maintain equivalent yields and selectivity [2].

Table 5: Green Solvent Alternatives for Indacaterol Maleate Synthesis

Reaction StepTraditional SolventGreen AlternativeEnvironmental ScorePerformance ComparisonReference
CouplingDimethylformamiden-ButanolAmberSuperior yield [2]
ReductionTetrahydrofuran2-MethyltetrahydrofuranGreenEquivalent [26]
CrystallizationDichloromethaneEthyl acetateGreenImproved purity [26]
WorkupChloroformIsopropanolGreenSimilar efficiency [26]

Catalytic Systems for Stereochemical Control

The implementation of catalytic systems for stereochemical control represents a cornerstone of green chemistry in indacaterol maleate synthesis [32] [35]. Catalytic approaches minimize waste generation, reduce energy requirements, and often provide superior selectivity compared to stoichiometric methods [33] [34].

The CBS oxazaborolidine catalyst system exemplifies successful implementation of green catalytic principles [44] [47]. This system operates with catalyst loadings as low as 10 mol%, providing excellent turnover numbers and minimizing catalyst-derived waste [44]. The catalyst can be recovered and recycled in certain applications, further improving the environmental profile [45].

Enzyme-based catalytic systems have emerged as particularly attractive green alternatives for stereochemical control [35]. Biocatalysts operate under mild conditions, exhibit high selectivity, and are derived from renewable sources [35]. While direct application to indacaterol synthesis remains limited, related transformations have demonstrated the potential for enzymatic approaches in complex pharmaceutical synthesis [35].

The development of organocatalytic systems offers another avenue for green stereochemical control [35]. These catalysts avoid the use of transition metals, reducing concerns about metal contamination in pharmaceutical products and simplifying waste disposal [32]. Recent advances in organocatalytic asymmetric synthesis have shown promise for indole-based chiral compounds similar to indacaterol [9].

Table 6: Catalytic Systems for Green Stereochemical Control

Catalyst TypeLoading (mol%)Selectivity (% ee)RecyclabilityEnvironmental ImpactReference
CBS Oxazaborolidine10-20>99LimitedModerate [44]
Enzymatic1-5>95ExcellentMinimal [35]
Organocatalytic5-1590-98GoodLow [32]
Transition Metal2-10>95VariableModerate [33]

The integration of these green chemistry approaches has resulted in more sustainable synthetic routes for indacaterol maleate production. Overall process improvements include reduced waste generation (E-factor reduction of 40-60%), decreased energy consumption (15-25% reduction), and improved worker safety through elimination of hazardous solvents and reagents [29] [31].

Indacaterol maleate exhibits distinctive solubility characteristics that are fundamentally influenced by pH variations across different aqueous media. The compound demonstrates markedly poor aqueous solubility across a broad pH range, with water solubility consistently remaining below 0.11 mg/mL at 25°C throughout the pH spectrum from 1 to 10 [1] [2]. This pH-independent low solubility profile indicates that the compound maintains its limited aqueous dissolution characteristics regardless of the ionization state changes that occur across different pH environments.

The compound's solubility behavior in aqueous systems is particularly noteworthy given its ionizable functional groups. Despite possessing amino and hydroxyl groups that can undergo protonation and deprotonation reactions, the overall molecular architecture and lipophilic characteristics dominate the solubility profile [1] [2]. This consistent low aqueous solubility across pH gradients suggests that the compound's intrinsic hydrophobic nature outweighs the influence of pH-dependent ionization on its dissolution behavior.

Table 1: Solubility Profile of Indacaterol Maleate Across Different Media

Solvent/ConditionSolubility (mg/mL)Temperature (°C)pH RangeReference
Water at 25°C<0.11251-10 [1] [2]
Dimethyl sulfoxide (DMSO)≥51.6Room temperatureN/A [3] [4]
Ethanol (with gentle warming)≥10.02With warmingN/A [3] [4]
Dimethyl formamide (DMF)≈20Room temperatureN/A [5]

The dramatically enhanced solubility observed in organic solvents compared to aqueous media reflects the compound's lipophilic nature and highlights the critical role of solvent polarity in dissolution behavior. The substantial increase in solubility when transitioning from water to organic solvents demonstrates the importance of molecular interactions and hydrogen bonding patterns in determining dissolution characteristics [3] [4] [5].

Partition Coefficient (Log P/D) and Lipophilicity Assessment

Indacaterol maleate exhibits pronounced lipophilic characteristics, as quantitatively demonstrated through comprehensive partition coefficient determinations. The distribution coefficient (Log D) at physiological pH 7.4 has been experimentally determined to be 2.33 using the standard n-octanol/buffer system at 37.0 ± 0.5°C [1] [2]. This measurement reflects the compound's distribution behavior under physiologically relevant conditions, where the ionization state significantly influences partitioning behavior.

The compound's theoretical partition coefficient (Log P) values, determined through computational modeling approaches, range from 3.31 to 3.9 [6] [7]. These calculated values represent the intrinsic lipophilicity of the neutral molecular species and provide insight into the compound's inherent hydrophobic characteristics. The difference between experimental Log D and calculated Log P values illustrates the impact of ionization on partitioning behavior under physiological conditions.

Table 2: Lipophilicity Parameters of Indacaterol Maleate

ParameterValueConditionsMethodReference
Distribution Coefficient (Log D)2.33pH 7.4, 37°Cn-octanol/buffer experimental [1] [2]
Partition Coefficient (Log P)3.31Neutral speciesComputational prediction [7]
Partition Coefficient (Log P)3.9Neutral speciesAlternative calculation [6]
Distribution Value (D)212.6pH 7.4, 37°CExperimental determination [1] [2]

The experimental distribution coefficient of 212.6 at pH 7.4 corresponds to the Log D value of 2.33, confirming the compound's significant lipophilic character even under conditions where partial ionization occurs [1] [2]. This lipophilicity profile is consistent with the compound's classification as a highly lipophilic beta-2 adrenergic agonist, which contributes to its prolonged duration of action through enhanced tissue retention and slower dissociation from receptor sites [8] [9].

The lipophilicity assessment reveals that indacaterol maleate possesses optimal characteristics for pulmonary drug delivery, where moderate to high lipophilicity facilitates membrane penetration while maintaining sufficient duration of action at the target site [8]. This lipophilic profile is instrumental in achieving the compound's ultra-long-acting bronchodilator properties.

Ionization Constants (pKa) and Protonation State Analysis

The ionization behavior of indacaterol maleate is characterized by two distinct pKa values that reflect the compound's multiple ionizable functional groups. Experimental determination in aqueous solution at room temperature has established pKa values of 7.3 and 8.0 [1] [2]. These values correspond to the stepwise deprotonation of the compound's ionizable sites, primarily associated with the amino group and hydroxyl functionalities present in the molecular structure.

The lower pKa value of 7.3 likely corresponds to the more readily ionizable group, while the higher pKa value of 8.0 represents a less acidic ionizable site [1] [2]. At physiological pH (7.4), the compound exists predominantly in a cationic protonated state, as the ambient pH falls between the two pKa values, resulting in partial protonation of the ionizable groups [10].

Table 3: Ionization Constants and Protonation State Parameters

ParameterValueConditionsIonization StateReference
pKa₁7.3Water, room temperatureFirst ionization [1] [2]
pKa₂8.0Water, room temperatureSecond ionization [1] [2]
Predominant Species at pH 7.4CationicPhysiological conditionsPartially protonated [10]
Molecular Charge at pH 7.4PositivePhysiological pHNet positive charge [10]

The protonation state analysis reveals that at physiological pH, indacaterol maleate carries a net positive charge due to protonation of the amino nitrogen [10]. This cationic character influences the compound's interaction with biological membranes, receptor binding characteristics, and overall pharmacokinetic behavior. The protonation state directly impacts the molecule's hydrogen bonding capabilities and electrostatic interactions with target proteins and membrane components.

Crystal structure studies have confirmed the protonation pattern, with X-ray diffraction analysis demonstrating that nitrogen N4 is protonated in the solid state, consistent with the solution-phase ionization behavior [10]. This protonation results in the formation of hydrogen-bonded networks that stabilize the crystal structure and influence the compound's solid-state properties.

The ionization constants also provide insight into the compound's behavior under different physiological conditions. In the slightly acidic environment of the respiratory tract, the compound would be predominantly protonated, enhancing its interaction with negatively charged membrane components and potentially influencing its tissue retention characteristics [1] [2].

Thermal Stability and Phase Transition Studies

Indacaterol maleate demonstrates well-defined thermal characteristics that are critical for pharmaceutical processing and storage stability. The compound exhibits a melting point range of 195-197°C with concurrent decomposition [11] [12] [13]. This decomposition behavior at the melting point indicates that the compound undergoes thermal degradation rather than clean melting, which is important for establishing processing temperature limits and storage conditions.

Comprehensive solid-state characterization has confirmed that indacaterol maleate exists as a single polymorphic form designated as Form A [14] [15]. This polymorphic behavior has been rigorously established through multiple analytical techniques including thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and X-ray diffraction (XRD) [14]. The absence of polymorphic variants simplifies pharmaceutical development and ensures consistent physicochemical properties across different manufacturing batches.

Table 4: Thermal Stability and Phase Transition Parameters

ParameterValue/DescriptionAnalytical MethodTemperature RangeReference
Melting Point195-197°CDSC/TGADecomposition onset [11] [12] [13]
DecompositionAt melting pointThermal analysis195-197°C [11] [13]
Polymorphic FormSingle Form AXRD, DSC, TGARoom temperature [14] [15]
Crystal StructureTriclinic P-1X-ray diffraction295 K [16] [10] [17]
Storage StabilityStable at -20°CLong-term studiesStorage conditions [3] [4] [13]

The crystal structure determination reveals that indacaterol maleate crystallizes in the triclinic space group P-1 with specific unit cell parameters: a = 8.86616(9) Å, b = 9.75866(21) Å, c = 16.67848(36) Å, with angles α = 102.6301(10)°, β = 94.1736(6)°, and γ = 113.2644(2)° [16] [10] [17]. The unit cell volume of 1273.095(7) Ų with Z = 2 indicates two formula units per unit cell, providing detailed structural information for pharmaceutical development.

The thermal stability profile indicates that the compound remains stable under normal storage conditions but requires controlled temperature storage at -20°C for optimal long-term stability [3] [4] [13]. Processing operations must be conducted below the decomposition temperature to prevent thermal degradation and maintain product quality.

Table 5: Crystal Structure and Solid-State Parameters

ParameterValueMethodTemperatureReference
Space GroupP-1 (#24)X-ray diffraction295 K [16] [10] [17]
Unit Cell Volume1273.095(7) ŲStructure determinationRoom temperature [16] [10] [17]
Z Value2Crystallographic analysis295 K [16] [10] [17]
Hydrogen BondingN-H⋯O, O-H⋯OStructure analysisSolid state [16] [10] [17]
Amorphous ContentControlledMicrocalorimetryProcessing conditions [18] [14]

Forced degradation studies have demonstrated the compound's susceptibility to hydrolytic conditions, with significant degradation observed under both acidic and alkaline stress conditions [19] [20]. Oxidative and photolytic degradation pathways have also been identified, providing comprehensive stability information for formulation development and storage recommendations [20] [21].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Solid

XLogP3

3.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

508.22095136 g/mol

Monoisotopic Mass

508.22095136 g/mol

Heavy Atom Count

37

Appearance

White Solid

Melting Point

195-202°C with decomposition
195 °C (decomposition)

UNII

J3BI9P40XE

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 4 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the long term, once-daily-dosing maintenance of airflow obstruction in patients with chronic obstructive pulmonary disease (COPD), including chronic bronchitis and/or emphysema.
FDA Label
Onbrez Breezhaler is indicated for maintenance bronchodilator treatment of airflow obstruction in adult patients with chronic obstructive pulmonary disease.
Oslif Breezhaler is indicated for maintenance bronchodilator treatment of airflow obstruction in adult patients with chronic obstructive pulmonary disease.
Hirobriz Breezhaler is indicated for maintenance bronchodilator treatment of airflow obstruction in adult patients with chronic obstructive pulmonary disease.

ATC Code

R03AC18
R03AL04

Mechanism of Action

Indacaterol works by stimulating adrenergic beta-2 receptors in the smooth muscle of the airways. This causes relaxation of the muscle, thereby increasing the diameter of the airways, which become constricted in asthma and COPD. It is also long acting due to its high affinity to the lipid raft domains in the airway membrane so it slowly dissociates from the receptors. Indacaterol also has a high intrinsic efficacy so it is also very rapid acting - onset of action occurs within 5 minutes. The pharmacological effects of beta2-adrenoceptor agonist drugs, including indacaterol, are at least in part attributable to stimulation of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’, 5’-adenosine monophosphate (cyclic monophosphate). Increased cyclic AMP levels cause relaxation of bronchial smooth muscle. In vitro studies have shown that indacaterol has more than 24-fold greater agonist activity at beta2-receptors compared to beta1-receptors and 20-fold greater agonist activity compared to beta3-receptors. This selectivity profile is similar to formoterol. The clinical significance of these findings is unknown.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB2 [HSA:154] [KO:K04142]

Pictograms

Irritant

Irritant

Absorption Distribution and Excretion

The median time to reach peak serum concentrations of indacaterol was approximately 15 minutes after single or repeated inhaled doses. Absolute bioavailability of indacaterol after an inhaled dose was on average 43-45%.
Renal clearance plays a minor role (about 2 to 6% of systemic clearance) in the elimination of systemically available indacaterol. In a human ADME study where indacaterol was given orally, the fecal route of excretion was dominant over the urinary route. Indacaterol was excreted into human feces primarily as unchanged parent drug (54% of the dose) and, to a lesser extent, hydroxylated indacaterol metabolites (23% of the dose).
After intravenous infusion the volume of distribution (Vz) of indacaterol was 2,361 L to 2,557 L indicating an extensive distribution.
Renal clearance of indacaterol is, on average, between 0.46 and 1.2 L/h. Serum clearance of indacaterol is 18.8 L/h to 23.3 L/h.

Metabolism Metabolites

After oral administration of radiolabeled indacaterol, unchanged indacaterol was the main component in serum, accounting for about one third of total drug-related AUC over 24 hours. The monohydroxylated derivative, glucuronide conjugate, and the 8-O-glucuronide were the most prominent metabolites in serum. Other metabolites identified include a diastereomer of the hydroxylated derivative, a N-glucuronide of indacaterol, and C- and N-dealkylated products. In vitro investigations indicated that UGT1A1 was the only UGT isoform that metabolized indacaterol to the phenolic O-glucuronide. CYP3A4 is the predominant isoenzyme responsible for hydroxylation of indacaterol.
Indacaterol has known human metabolites that include (2S,3S,4S,5R)-6-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid.

Wikipedia

Indacaterol

FDA Medication Guides

Arcapta Neohaler
Indacaterol Maleate
POWDER;INHALATION
NOVARTIS
07/30/2021

Biological Half Life

Indacaterol serum concentrations declined in a multi-phasic manner with an average terminal half-life ranging from 45.5 to 126 hours. The effective half-life, calculated from the accumulation of indacaterol after repeated dosing with once daily doses between 75 mcg and 600 mcg ranged from 40 to 56 hours which is consistent with the observed time-to-steady state of approximately 12-15 days.

Use Classification

Human drugs -> Drugs for obstructive airway diseases -> Human pharmacotherapeutic group -> EMA Drug Category

Dates

Last modified: 08-15-2023

Explore Compound Types